molecular formula C9H20Cl3N2O3P B1218480 Defosfamide CAS No. 3733-81-1

Defosfamide

Cat. No. B1218480
CAS RN: 3733-81-1
M. Wt: 341.6 g/mol
InChI Key: FQWNGSKQHPNIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defosfamide is a nitrogen mustard compound that cross-links with DNA, causing inhibition of DNA synthesis. (NCI)

Scientific Research Applications

Neuroprotective Effects

Defosfamide, an alkylating agent, is primarily used in treating solid tumors. A notable application is in addressing ifosfamide-induced encephalopathy. Methylene blue has been studied for its neuroprotective effects against this encephalopathy, showing effectiveness in both treatment and prevention (Pelgrims et al., 2000).

Drug Discovery and Development

Ifosfamide’s role in drug discovery emphasizes the evolving landscape of pharmacology, where molecular biology and genomic sciences play a significant part in the development of new drugs (Drews, 2000).

Treatment of Schizophrenia

Investigations into membrane fatty acid composition and metabolism abnormalities in schizophrenia have led to therapeutic trials of fatty acid supplementation, including ifosfamide, as part of the treatment (Fenton et al., 2000).

Nephrotoxicity in Pediatric Oncology

Ifosfamide's nephrotoxicity is a significant concern in pediatric oncology. A study focused on the long-term evaluation of ifosfamide-related nephrotoxicity in children highlighted the importance of monitoring renal function in patients undergoing treatment (Oberlin et al., 2009).

Neurotoxicity and Oxidative Stress

The potential of morin, a natural compound, in protecting against ifosfamide-induced acute neurotoxicity has been studied. This research could pave the way for developing protective treatments against the neurotoxic effects of ifosfamide (Çelik et al., 2019).

Environmental Concerns

Research into the environmental impact of ifosfamide, especially its presence in wastewater and surface waters, is critical due to its potential genotoxic effects. This highlights the need for efficient drug disposal and wastewater treatment methods to minimize environmental contamination (Buerge et al., 2006).

Psychiatric Effects in Cancer Treatment

Ifosfamide's neuropsychiatric toxicity in cancer treatment, particularly its rare but dramatic effects such as delirium and psychosis, is a vital area of study. Understanding and managing these side effects are crucial for the well-being of patients undergoing ifosfamide-based chemotherapy (Alici-Evcimen & Breitbart, 2007).

High-Dose Ifosfamide in Chemotherapy

High-dose ifosfamide's effectiveness in overcoming resistance to standard-dose ifosfamide in treating advanced soft tissue sarcomas demonstrates a potential dose-response relationship. This research underlines the importance of balancing efficacy with the risk of toxicity (Le Cesne et al., 1995).

properties

CAS RN

3733-81-1

Product Name

Defosfamide

Molecular Formula

C9H20Cl3N2O3P

Molecular Weight

341.6 g/mol

IUPAC Name

3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol

InChI

InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16)

InChI Key

FQWNGSKQHPNIQG-UHFFFAOYSA-N

SMILES

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO

Canonical SMILES

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO

Other CAS RN

3733-81-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Defosfamide
Reactant of Route 2
Reactant of Route 2
Defosfamide
Reactant of Route 3
Defosfamide
Reactant of Route 4
Defosfamide
Reactant of Route 5
Defosfamide
Reactant of Route 6
Reactant of Route 6
Defosfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.